

Technical Guide: Certificate of Analysis for Methiocarb Sulfoxide-d3 Analytical Standard

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Compound of Interest

Compound Name: Methiocarb sulfoxide-d3

Cat. No.: B15556200

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a representative Certificate of Analysis and technical overview for **Methiocarb sulfoxide-d3**. As a deuterium-labeled analog of a Methiocarb metabolite, this compound serves as an ideal internal standard for quantitative analysis using mass spectrometry.^[1] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to ensure analytical accuracy and precision.^[1]

Compound Identification and Specifications

Methiocarb sulfoxide-d3 is a stable, isotopically labeled version of Methiocarb sulfoxide. The deuterium labels provide a distinct mass shift, allowing it to be differentiated from the unlabeled analyte in biological samples, which is essential for correcting matrix effects and variability during sample preparation and analysis.^[2]

Identifier	Data
Compound Name	Methiocarb sulfoxide-d3
IUPAC Name	3,5-dimethyl-4-(methylsulfinyl)phenyl (methyl-d3)carbamate
Synonyms	Mesurool Sulfoxide-d3, Bay 37344 Sulfoxide-d3
Molecular Formula	C ₁₁ D ₃ H ₁₂ NO ₃ S
Molecular Weight	244.32 g/mol
Unlabeled CAS Number	2635-10-1
Appearance	White to nearly white crystalline powder
Format	Neat Solid
Storage Conditions	2-8°C, Refrigerator

Analytical Data and Quality Control

The following table summarizes the typical quality control data for a batch of **Methiocarb sulfoxide-d3**. These tests confirm the identity, purity, and isotopic enrichment of the analytical standard.

Analytical Test	Methodology	Typical Specification
Chemical Purity (Assay)	HPLC-UV	≥98.0%
Chemical Identity	¹ H-NMR, ¹³ C-NMR	Conforms to Structure
Mass Identity	High-Resolution MS (HRMS)	Conforms to Mass
Isotopic Purity	Mass Spectrometry (MS)	≥99% Deuterium Enrichment
Solvent Residue	GC-MS or ¹ H-NMR	≤0.5%

Experimental Protocols

Detailed methodologies are crucial for understanding the quality and reliability of an analytical standard. The following protocols are representative of those used to certify **Methiocarb sulfoxide-d3**.

3.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of Acetonitrile and Water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Procedure: A calibrated solution of the standard is injected. The peak area of **Methiocarb sulfoxide-d3** is compared to the total area of all observed peaks to calculate the purity percentage.

3.2. Identity Confirmation by NMR and Mass Spectrometry

- Objective: To confirm the structural integrity and mass of the molecule.
- Protocols:
 - Nuclear Magnetic Resonance (NMR): ^1H -NMR and ^{13}C -NMR spectra are acquired to confirm the chemical structure. The absence of a peak corresponding to the N-methyl group in the ^1H -NMR spectrum and the specific splitting pattern in the ^{13}C -NMR spectrum confirm the position of the deuterium labels.[\[3\]](#)
 - High-Resolution Mass Spectrometry (HRMS): The accurate mass of the molecule is measured to confirm its elemental composition.[\[3\]](#) This technique provides a highly

accurate mass-to-charge ratio that corresponds to the specified molecular formula ($C_{11}D_3H_{12}NO_3S$).^[4]

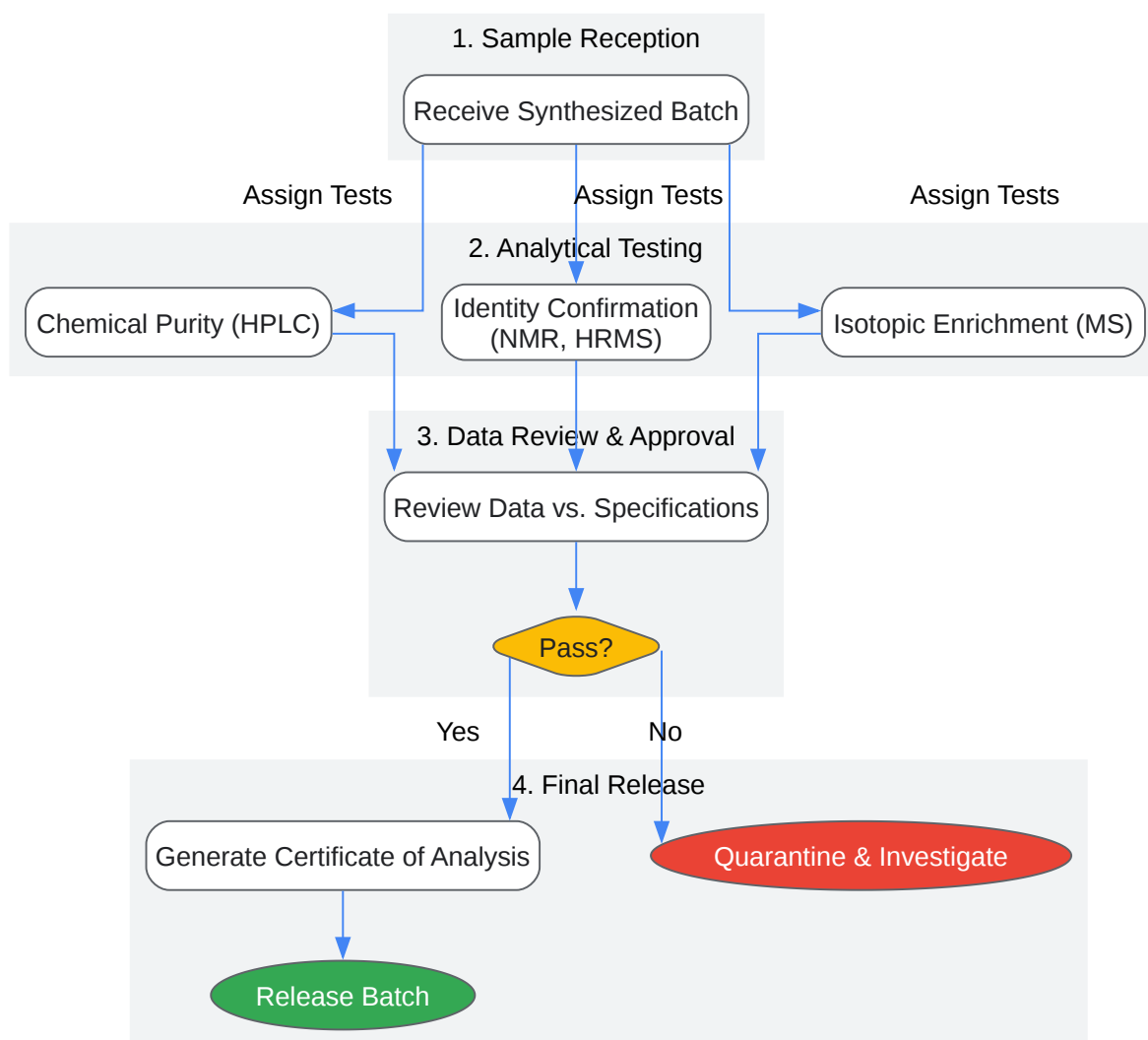
3.3. Isotopic Purity Assessment

- Objective: To determine the percentage of the deuterated compound relative to its unlabeled counterpart.
- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
- Method:
 - Procedure: The sample is analyzed by LC-MS, and the ion chromatograms for the deuterated standard (M+3) and the corresponding unlabeled species (M) are extracted.
 - Calculation: Isotopic purity is calculated by comparing the peak area of the deuterated molecule to the sum of the peak areas of all isotopic variants. This is a critical parameter for an internal standard to ensure it does not contribute to the signal of the analyte being quantified.^[3]

Workflow and Pathway Diagrams

Diagram 1: Quality Control Workflow for Analytical Standard Certification

This diagram illustrates the logical flow from receiving a synthesized compound to its final certification as a reference standard.

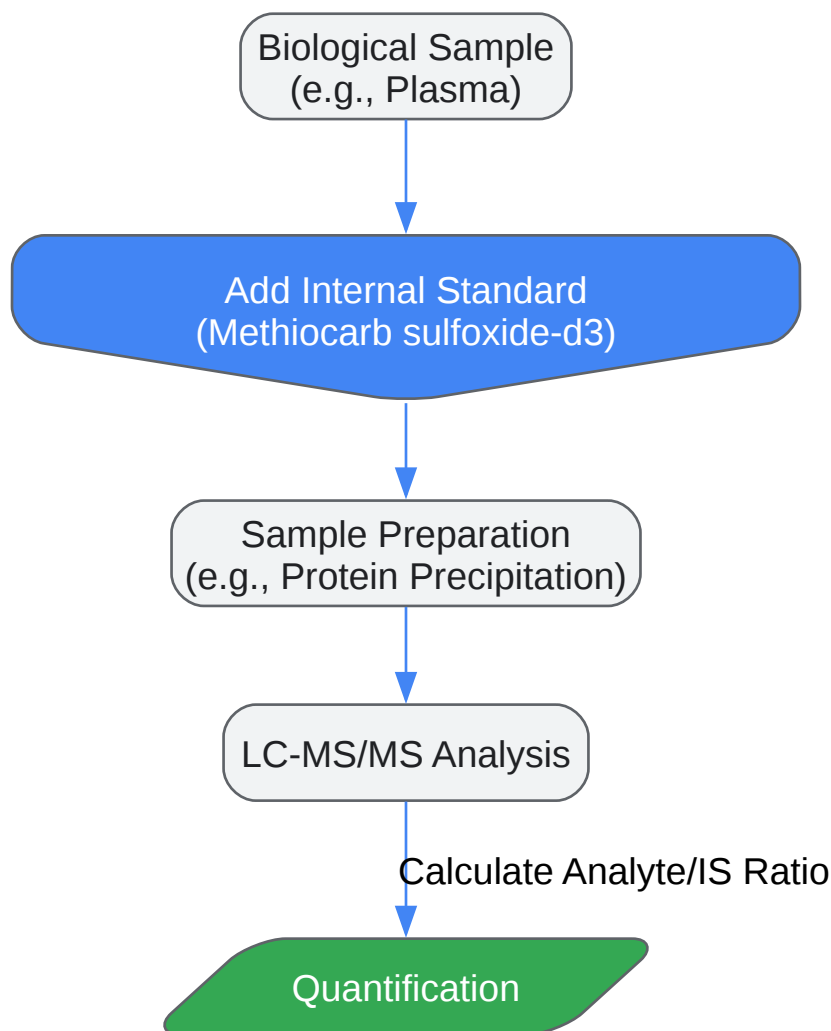


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Caption: QC workflow for certifying a deuterated analytical standard.

Diagram 2: Role in Quantitative Analysis

This diagram shows the logical relationship of how **Methiocarb sulfoxide-d3** is used as an internal standard in a typical bioanalytical workflow.



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Caption: Use of an internal standard in a bioanalytical workflow.

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